4-[(4-{[2-(4-Nitrophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid
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Overview
Description
4-[(4-{[2-(4-Nitrophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid is a useful research compound. Its molecular formula is C19H16N2O8 and its molecular weight is 400.343. The purity is usually 95%.
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Scientific Research Applications
Degradation and Environmental Impact Studies
One significant area of research that indirectly relates to the compound involves the study of degradation pathways and environmental impacts of similar chemical structures. For example, studies on the advanced oxidation processes (AOPs) for degrading acetaminophen in aqueous media highlight the importance of understanding the degradation by-products and their biotoxicity, as well as proposed degradation pathways (Qutob et al., 2022). Such research is crucial for assessing the environmental fate of pharmaceuticals and similar compounds, suggesting potential relevance to the degradation and environmental implications of "4-[(4-{[2-(4-Nitrophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid".
Chemical and Physicochemical Studies
Another relevant area includes chemical and physicochemical studies on compounds with similar structures or functionalities. Research on spin label amino acids like TOAC and their uses in studying peptides provides insights into the chemical, physicochemical, spectroscopic, and conformational aspects of these molecules (Schreier et al., 2012). Understanding these properties can be essential for applications in drug design, biological studies, and the development of novel therapeutic agents.
Mechanism of Action
Target of Action
The compound contains a nitrophenyl group, which is often found in various pharmaceuticals and biologically active compounds . .
Mode of Action
The mode of action would depend on the specific targets this compound interacts with. The nitrophenyl group could potentially undergo metabolic reduction to form an aminophenyl group, which could have different interactions .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer effects .
Pharmacokinetics
The presence of the nitrophenyl group could potentially influence its pharmacokinetic properties .
Properties
IUPAC Name |
4-[4-[2-(4-nitrophenyl)-2-oxoethoxy]carbonylanilino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O8/c22-16(12-3-7-15(8-4-12)21(27)28)11-29-19(26)13-1-5-14(6-2-13)20-17(23)9-10-18(24)25/h1-8H,9-11H2,(H,20,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSHPCVXJAPSEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.